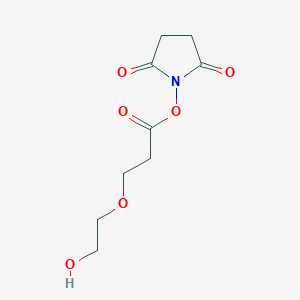

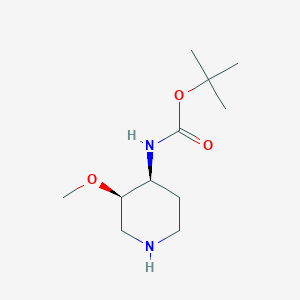

2,5-Dioxopyrrolidin-1-yl 3-(2-hydroxyethoxy)propanoate

説明

3-(2-ヒドロキシエトキシ)プロパノエート 2,5-ジオキソピロリジン-1-イルは、分子式C9H13NO6の化学化合物です。化学、生物学、医学など、さまざまな分野での用途が知られています。この化合物は、有機合成における試薬としてよく使用され、科学研究において重要な役割を果たしています。

準備方法

合成経路と反応条件

3-(2-ヒドロキシエトキシ)プロパノエート 2,5-ジオキソピロリジン-1-イルの合成は、一般的に2,5-ジオキソピロリジン-1-イルと3-(2-ヒドロキシエトキシ)プロパン酸の反応によって行われます。反応は、通常、低温で不活性雰囲気下で行われ、生成物の安定性が確保されます 。化合物の純度は通常、95%以上で維持されます .

工業生産方法

工業的には、3-(2-ヒドロキシエトキシ)プロパノエート 2,5-ジオキソピロリジン-1-イルの製造は、実験室での設定と同様の反応条件を用いた大規模合成によって行われます。プロセスは、最終生成物の品質を一貫して確保するための厳格な品質管理対策を講じながら、より高い収率と純度を実現するために最適化されています .

化学反応の分析

反応の種類

3-(2-ヒドロキシエトキシ)プロパノエート 2,5-ジオキソピロリジン-1-イルは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されてさまざまな生成物を生成できます。

還元: 還元反応を起こすこともできますが、これはあまり一般的ではありません。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤や、水素化ホウ素ナトリウムなどの還元剤が含まれます。反応は、通常、制御された温度と不活性雰囲気下で行われ、望ましくない副反応を防ぎます .

生成される主な生成物

これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりカルボン酸が生成される場合がありますが、置換反応ではさまざまな置換誘導体が生成される可能性があります .

科学研究への応用

3-(2-ヒドロキシエトキシ)プロパノエート 2,5-ジオキソピロリジン-1-イルは、科学研究で幅広い用途があります。

化学: 有機合成における試薬として使用され、特にアミド結合の形成に使用されます。

科学的研究の応用

2,5-Dioxopyrrolidin-1-yl 3-(2-hydroxyethoxy)propanoate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide bonds.

Industry: The compound is used in the production of various industrial chemicals and materials.

作用機序

3-(2-ヒドロキシエトキシ)プロパノエート 2,5-ジオキソピロリジン-1-イルの作用機序には、一次アミンと安定したアミド結合を形成する能力が含まれます。この反応は、活性化剤として作用する2,5-ジオキソピロリジン-1-イル基の存在によって促進されます。この化合物は、タンパク質の修飾や複雑な有機分子の合成など、使用状況に応じて特定の分子経路を標的にします .

類似化合物の比較

類似化合物

アクリレート 2,5-ジオキソピロリジン-1-イル: この化合物は、タンパク質架橋剤としても使用されており、一次アミンに対する反応性が似ています.

ブロモ酢酸N-ヒドロキシスクシンイミドエステル: 生体接合で使用されていることで知られているこの化合物は、一次アミンとも安定なアミド結合を形成します.

3-(3-メチル-3H-ジアジリン-3-イル)プロパノエート 2,5-ジオキソピロリジン-1-イル: 光親和性標識に使用されているこの化合物は、タンパク質相互作用の研究において独自の用途を持っています.

独自性

3-(2-ヒドロキシエトキシ)プロパノエート 2,5-ジオキソピロリジン-1-イルを際立たせているのは、穏やかな条件下で安定なアミド結合を形成することを可能にするその特定の構造です。これは、感受性の高い生体分子の完全性を維持することが重要な用途において特に有用です .

類似化合物との比較

Similar Compounds

2,5-Dioxopyrrolidin-1-yl acrylate: This compound is also used as a protein crosslinker and shares similar reactivity with primary amines.

Bromoacetic acid N-hydroxysuccinimide ester: Known for its use in bioconjugation, this compound also forms stable amide bonds with primary amines.

2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate: Used in photoaffinity labeling, this compound has unique applications in studying protein interactions.

Uniqueness

What sets 2,5-Dioxopyrrolidin-1-yl 3-(2-hydroxyethoxy)propanoate apart is its specific structure that allows for the formation of stable amide bonds under mild conditions. This makes it particularly useful in applications where maintaining the integrity of sensitive biomolecules is crucial .

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-(2-hydroxyethoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO6/c11-4-6-15-5-3-9(14)16-10-7(12)1-2-8(10)13/h11H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXQHLLVZZMVCNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

123502-58-9 | |

| Details | Compound: Polyethylene glycol N-hydroxysuccinimidylpropionate | |

| Record name | Polyethylene glycol N-hydroxysuccinimidylpropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123502-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID101222949 | |

| Record name | Polyethylene glycol N-hydroxysuccinimidylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101222949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123502-58-9 | |

| Record name | Polyethylene glycol N-hydroxysuccinimidylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101222949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,4'-Bipiperidine]-4'-carboxamide monohydrochloride](/img/structure/B11718221.png)

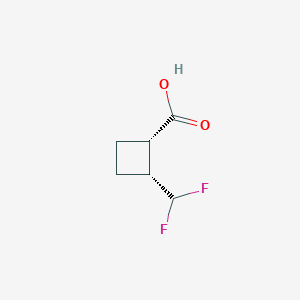

![(1R,5S)-1-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B11718251.png)

![1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B11718261.png)

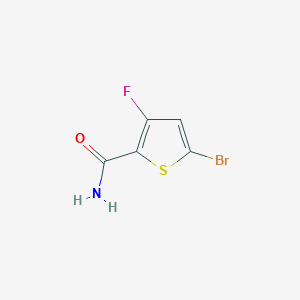

![9-Bromo-5-methyl-2,3-dihydroimidazo[1,2-c]quinazoline](/img/structure/B11718263.png)

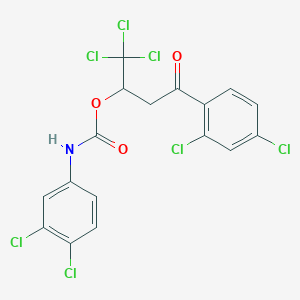

![N-[3-(2,4-dichlorophenyl)-3-oxo-1-(trichloromethyl)propyl]-N'-1-naphthylurea](/img/structure/B11718267.png)